vindesine

Description

Historical Context of Vinca (B1221190) Alkaloid Research and Vindesine (B1683056) Discovery

The history of this compound is embedded in the exploration of the Catharanthus roseus plant and the subsequent isolation and modification of its alkaloid constituents.

Origin and Early Investigations of Catharanthus roseus Alkaloids

Catharanthus roseus, commonly known as the Madagascar periwinkle, has a long history of use in traditional medicine for various ailments, including purportedly for diabetes. wikipedia.orgnih.govijarsct.co.inijnrd.org This traditional use sparked scientific interest, leading to investigations into the plant's chemical composition. nih.govdrugbank.com Research efforts in the mid-20th century, particularly in the 1950s, focused on screening Catharanthus roseus extracts for potential anti-diabetic properties. wikipedia.orgnih.govdrugbank.comwikipedia.org While the anti-diabetic effects were not substantiated in controlled studies, these investigations serendipitously led to the discovery of compounds with significant cytotoxic effects. nih.govdrugbank.comwikipedia.org

Derivation and Semisynthesis of this compound from Vinblastine (B1199706)

The key cytotoxic compounds isolated from Catharanthus roseus were identified as the indole (B1671886) alkaloids vinblastine and vincristine (B1662923). nih.govdrugbank.comwikipedia.org These discoveries paved the way for further research into related compounds. This compound is a semisynthetic derivative of vinblastine. d-nb.infomedchemexpress.comnih.govontosight.ai It was initially identified as a metabolite of vinblastine. nih.gov The semisynthesis of this compound involves modifications to the vinblastine structure. Specifically, this compound bears an amide functional group in contrast to the ester group found in vinblastine and lacks an acetyl group on the vindoline (B23647) ring. d-nb.inforesearchgate.net

Evolution of Vinca Alkaloids in Preclinical Drug Discovery

The discovery of vinblastine and vincristine marked a crucial point in preclinical drug discovery, establishing vinca alkaloids as a promising class of compounds for therapeutic development, particularly in oncology. nih.govijnrd.org Their potent effects on cell division made them subjects of extensive pharmacological and biochemical investigations. nih.gov The success of vinblastine and vincristine as chemotherapeutic agents spurred the development of other semisynthetic vinca alkaloids, including this compound and vinorelbine (B1196246), in the search for compounds with improved efficacy and potentially altered toxicity profiles. d-nb.infonih.govresearchgate.net This evolution highlights the ongoing research into modifying natural product structures to enhance their therapeutic utility.

This compound as a Dimeric Catharanthus Alkaloid

This compound belongs to the class of vinca alkaloids, which are characterized by a dimeric chemical structure. hmdb.ca These alkaloids are composed of two distinct multiringed units: an indole nucleus, catharanthine (B190766), and a dihydroindole nucleus, vindoline, joined together. drugbank.comhmdb.ca This dimeric structure is fundamental to their biological activity, particularly their interaction with tubulin. drugbank.comnih.gov

| Structural Feature | This compound | Vinblastine |

| Functional Group | Amide | Ester |

| Acetyl Group | Absent on vindoline ring | Present on vindoline ring |

| Core Structure | Dimeric (Indole + Dihydroindole) | Dimeric (Indole + Dihydroindole) |

Scope and Significance of this compound Research in Modern Biology

Research into this compound in modern biology primarily focuses on its mechanisms of action at the cellular and molecular levels, its potential therapeutic applications, and strategies to overcome limitations such as drug resistance. This compound's significance in research stems from its ability to interfere with essential cellular processes, particularly mitosis. ontosight.aiwikipedia.orgontosight.aipatsnap.com Studies investigate its binding to tubulin, its effects on microtubule dynamics, and the resulting consequences for cell cycle progression and cell viability. d-nb.inforesearchgate.netontosight.aipatsnap.com Furthermore, research explores its activity in various cell lines, including those resistant to other microtubule-targeting agents, and investigates its potential in combination therapies. cancerindex.orgnih.govnih.gov The study of this compound contributes to a broader understanding of microtubule biology and the development of novel strategies for targeting rapidly dividing cells.

II. Molecular Mechanisms and Cellular Interactions of this compound

This compound exerts its biological effects primarily through specific interactions at the molecular and cellular levels, most notably with the protein tubulin.

Interaction with Tubulin and Microtubule Dynamics

A central aspect of this compound research is its interaction with tubulin, the protein subunit that polymerizes to form microtubules. d-nb.inforesearchgate.netontosight.aipatsnap.com Microtubules are dynamic components of the cell's cytoskeleton, crucial for maintaining cell shape, intracellular transport, and cell division. ump.edu.plamegroups.org

Binding Site and Affinity

This compound, like other vinca alkaloids, binds to specific sites on tubulin heterodimers. patsnap.compnas.org This binding occurs at the vinca binding site, located at the interface between α- and β-tubulin subunits. pnas.org Research indicates that the interaction involves the indole part of the catharanthine unit, with the vindoline unit potentially serving as an anchor. nih.gov Studies have compared the binding affinity of this compound to tubulin with that of other vinca alkaloids, providing insights into the structural determinants of their interaction.

Inhibition of Tubulin Polymerization and Induction of Depolymerization

The binding of this compound to tubulin disrupts the normal process of tubulin polymerization, which is essential for the assembly of microtubules. d-nb.infoontosight.aipatsnap.com By inhibiting polymerization, this compound prevents the formation of new microtubules. d-nb.infoontosight.aipatsnap.com Furthermore, research indicates that this compound can also promote the depolymerization of existing microtubules. d-nb.infopatsnap.com This dual action leads to a net decrease in microtubule mass and disrupts the dynamic equilibrium of the microtubule network within the cell.

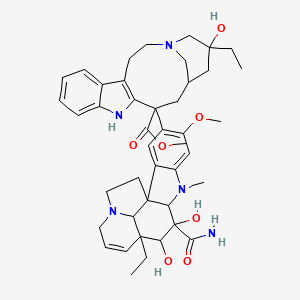

Structure

2D Structure

Properties

IUPAC Name |

methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUWIANJFBDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860658 | |

| Record name | Methyl 9-(3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl)-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystal from ethanol-methanol | |

CAS No. |

53643-48-4 | |

| Record name | Vindesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230-232 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1704 | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Molecular and Cellular Mechanisms of Action

Direct Tubulin Binding and Microtubule Dynamics Modulation

Vindesine (B1683056) directly interacts with tubulin, thereby altering the dynamic equilibrium of microtubule assembly and disassembly nih.govontosight.ai.

Interaction with Tubulin Subunits (e.g., β-Tubulin)

This compound binds to tubulin subunits, specifically at a site located on the β-tubulin subunit. This binding occurs at a region known as the Vinca-binding domain, situated at the positive end of microtubules smpdb.canih.gov. The interaction is rapid and reversible, inducing conformational changes in tubulin that increase its affinity for this compound smpdb.canih.gov.

Inhibition of Tubulin Polymerization

A primary consequence of this compound binding to tubulin is the inhibition of tubulin polymerization ontosight.aipatsnap.comminakem.com. This prevents the assembly of tubulin subunits into functional microtubules patsnap.comresearchgate.net. By interfering with the polymerization process, this compound disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis ontosight.aipatsnap.com. This mechanism is shared with other vinca (B1221190) alkaloids ditki.com.

Disruption of Mitotic Spindle Formation

The inhibition of tubulin polymerization directly leads to the disruption of mitotic spindle formation smpdb.canih.govontosight.aipatsnap.com. The mitotic spindle is a dynamic structure composed of microtubules that is responsible for accurately separating chromosomes into two daughter cells during mitosis patsnap.comnih.gov. When this compound interferes with microtubule assembly, the proper formation and function of the spindle are compromised smpdb.canih.gov. This disruption prevents chromosomes from aligning correctly at the metaphase plate and progressing to the spindle poles smpdb.canih.gov.

Induction of Microtubule Depolymerization

While this compound is primarily known for inhibiting polymerization, at high concentrations, it can also stimulate microtubule depolymerization smpdb.canih.gov. This leads to the destruction of the mitotic spindle and further contributes to the disruption of cellular processes reliant on intact microtubules smpdb.canih.gov. However, at lower, clinically relevant concentrations, this compound primarily blocks mitotic progression rather than causing complete depolymerization smpdb.canih.gov. Research indicates that low concentrations of vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) can block mitosis with minimal depolymerization, suggesting a more subtle effect on microtubule dynamics biologists.com.

Cell Cycle Perturbation and Arrest

The disruption of microtubule dynamics by this compound significantly impacts the cell cycle, leading to its perturbation and arrest smpdb.caontosight.aiminakem.com.

Metaphase Arrest Induction

A hallmark effect of this compound is the induction of cell cycle arrest at the metaphase stage of mitosis smpdb.canih.govminakem.comnih.govnih.govdrugbank.comnih.gov. This occurs because the disrupted mitotic spindle is unable to properly attach to and segregate chromosomes smpdb.canih.govpatsnap.com. The cell's spindle assembly checkpoint is activated, halting progression from metaphase to anaphase until the chromosomes are correctly aligned and attached to the spindle microtubules smpdb.canih.gov. Since this compound prevents the formation of a functional spindle, this checkpoint remains active, leading to prolonged metaphase arrest smpdb.canih.gov. Studies have shown this compound to be potent in causing mitotic arrest in vitro nih.govdrugbank.com. For instance, in vitro studies indicate this compound is more potent than vinblastine and comparably potent to vincristine in inducing mitotic arrest at certain concentrations nih.govdrugbank.com.

Cells arrested in metaphase due to this compound may undergo various fates, including unequal cell division leading to aneuploidy, exiting the cell cycle without division (mitotic slippage or adaptation), or undergoing cell death, including apoptosis or mitotic catastrophe smpdb.canih.gov.

Data on the comparative potency of this compound, vincristine, and vinblastine in causing mitotic arrest in vitro:

| Vinca Alkaloid | Relative Potency (vs. Vinblastine) at 10-15% Mitotic Arrest | Relative Potency (vs. Vincristine) at 10-15% Mitotic Arrest | Relative Potency (vs. Vinblastine/Vincristine) at 40-50% Mitotic Arrest |

| This compound | Nearly 10 times more potent nih.govdrugbank.com | Three times more potent nih.govdrugbank.com | Approximately equipotent with vincristine nih.govdrugbank.com |

| Vincristine | - | - | Approximately equipotent with this compound nih.govdrugbank.com |

| Vinblastine | - | - | - |

Table: Comparative Potency of Vinca Alkaloids in Inducing Mitotic Arrest In Vitro

Cell Cycle Specificity (e.g., S-phase specificity)

This compound causes the arrest of cells in metaphase mitosis by inhibiting tubulin mitotic functioning. nih.govnih.govdrugbank.com While its primary impact is on mitosis (M phase), some sources indicate that the drug is cell-cycle specific for the S phase. nih.govnih.govdrugbank.com This suggests that cells in the DNA synthesis phase may be particularly susceptible to the downstream effects of this compound, leading to mitotic arrest upon entering M phase. Another vinca alkaloid, vincristine, has been shown to induce distinct death programs depending on the cell cycle phase, with cells in G1 potentially susceptible to perturbation of interphase microtubules and cells passing a "microtubule sensitivity checkpoint" in late G1/early S phase dying after mitotic arrest. aacrjournals.org

Downstream Cellular Consequences

The disruption of microtubule dynamics by this compound leads to several critical downstream cellular consequences that contribute to its antineoplastic activity. nih.govpatsnap.com

Apoptosis Induction Pathways

Vinca alkaloids, including this compound, are thought to increase apoptosis. nih.govsmpdb.ca The inability of a cell to complete mitosis due to microtubule disruption initiates a cascade of events that culminates in programmed cell death, or apoptosis. patsnap.comnih.gov

Role of p53 and p21 Upregulation

Vinca alkaloids are thought to increase apoptosis by increasing concentrations of p53 and p21. nih.govsmpdb.ca Increasing concentrations of p53 and p21 can lead to changes in protein kinase activity. nih.govsmpdb.ca However, research on vincristine, another vinca alkaloid, suggests that while it can upregulate p21, this effect may occur in a p53-independent manner in some cell types. nih.gov Additionally, one study on vincristine found that it did not activate a p53/p21 pathway associated with apoptosis induction, in contrast to other stress treatments. nih.gov

Inhibition of Bcl-2 Activity

Vinca alkaloids are also thought to induce apoptosis by inhibiting Bcl-2 activity. nih.govsmpdb.ca Increasing concentrations of p53 and p21 can lead to changes in protein kinase activity, and phosphorylation of Bcl-2 can subsequently inhibit the formation of Bcl-2-BAX heterodimers. nih.govsmpdb.ca This results in decreased anti-apoptotic activity. nih.govsmpdb.ca Studies on vinblastine and vincristine have also indicated that the JNK signaling pathway can mediate the phosphorylation of antiapoptotic proteins like Bcl-2, which may disable their function and increase apoptotic susceptibility. nih.govaacrjournals.orgmdpi.com

Induction of Mitotic Catastrophe

The inhibition of microtubule dynamics by this compound prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage. patsnap.com This prolonged metaphase arrest can trigger a cellular response that ultimately leads to cell death, including through mitotic catastrophe. nih.govsmpdb.canih.gov Mitotic catastrophe is a form of cell death that results from aberrant mitosis. nih.govsmpdb.caresearchgate.net

Effects on Intracellular Transport Processes

Microtubules are essential components of the cell cytoskeleton and play crucial roles in various cellular processes beyond cell division, including intracellular transport. patsnap.com The destabilization of the microtubule network caused by this compound's binding to tubulin interferes with these intracellular transport processes, as microtubules are vital for trafficking organelles and vesicles within the cell. patsnap.com For example, studies have shown that this compound sulfate (B86663) can impair the transport of reovirus within the endocytic pathway, suggesting it impedes the movement of virions to acidified intracellular organelles. asm.orgresearchgate.net This interference with transport is consistent with the role of microtubules in facilitating the movement of vesicles and organelles throughout the cytoplasm. patsnap.comasm.org Furthermore, research indicates that this compound can inhibit the hepatocellular influx of methotrexate, demonstrating an effect on the transport of other substances across cell membranes. nih.gov

Comparative Mechanistic Analyses with Other Vinca Alkaloids

Potency Differences in Mitotic Arrest (e.g., vs. Vincristine, Vinblastine) Comparative studies have investigated the potency of this compound relative to other vinca alkaloids like vincristine and vinblastine in inducing mitotic arrest. In in vitro studies designed to arrest 10% to 15% of cells in mitosis, this compound has been shown to be approximately three times more potent than vincristine and nearly 10 times more potent than vinblastinenih.govdrugbank.comd-nb.info. However, at higher dose levels intended to arrest 40% to 50% of cells in mitosis, this compound and vincristine demonstrate approximately equipotency, with both being about three times more potent than vinblastinenih.govdrugbank.comd-nb.info.

An interactive data table summarizing these potency differences is presented below:

| Vinca Alkaloid | Relative Potency (vs. Vinblastine) at 10-15% Mitotic Arrest | Relative Potency (vs. Vinblastine) at 40-50% Mitotic Arrest |

| This compound | ~10x | ~3x |

| Vincristine | ~3x | ~3x |

| Vinblastine | 1x | 1x |

Another study comparing the ability of vinblastine, vincristine, and this compound to arrest L1210 cells in mitosis found this compound to be the most potent among the three drugs for inhibiting growth and arresting these cells in mitosis nih.govaacrjournals.org.

Iii. Preclinical Pharmacological Profiles of Vindesine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models The ADME profile of a drug in preclinical models helps predict its behavior in humans and informs subsequent clinical study design.wuxiapptec.com

Plasma Clearance and Half-Life Characteristics in Preclinical Systems Studies in rhesus monkeys have provided data on the plasma clearance and half-life of vindesine (B1683056). Following intravenous administration, this compound exhibits a multi-exponential plasma disappearance curve.researchgate.netIn rhesus monkeys, the average terminal half-life of this compound in serum was reported as 175 minutes.nih.govThe clearance rate for this compound in rhesus monkeys was found to be 7.8 ml/min/kg.nih.gov

Here is a table summarizing pharmacokinetic parameters in rhesus monkeys:

| Drug | Terminal Half-Life (min) | Clearance Rate (ml/min/kg) | Apparent Volume of Distribution (l/kg) |

| Vincristine (B1662923) | 189 | 4.8 | 1.3 |

| Vinblastine (B1199706) | 152 | 7.0 | 1.5 |

| This compound | 175 | 7.8 | 1.9 |

*Data derived from a study in adult male rhesus monkeys nih.gov.

Cellular Pharmacology

The interaction of this compound with cancer cells at a cellular level, particularly concerning its entry and retention, is crucial for its cytotoxic effects. Preclinical studies have shed light on the mechanisms by which this compound traverses cell membranes and accumulates within the intracellular environment.

Drug Transport Mechanisms (e.g., Passive Diffusion, Active Transport)

Cellular pharmacology studies indicate that vinca (B1221190) alkaloids, including this compound, are transported into cells through multiple mechanisms nih.gov. These mechanisms involve both passive diffusion and active transport systems that are dependent on energy and temperature nih.gov.

Passive diffusion allows drugs to move across the cell membrane down a concentration gradient, influenced by factors such as lipid solubility and molecular size msdmanuals.com. Active transport, on the other hand, is a selective process that requires energy and can move drugs against a concentration gradient, often involving specific carrier molecules or transporter proteins embedded in the cell membrane msdmanuals.combasicmedicalkey.com.

Active efflux of vinca alkaloids, mediated by P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is also involved in their cellular transport nih.govneoteryx.comwikipedia.org. P-gp acts as an efflux pump, actively transporting drugs out of the cell and contributing to multidrug resistance nih.govneoteryx.comwikipedia.orgresearchgate.net. This efflux mechanism can be modulated by various inhibitors nih.gov.

While the provided search results discuss vinca alkaloid transport in general and mention this compound as part of this class, specific detailed data solely on this compound's transport mechanisms (e.g., quantitative contributions of passive vs. active transport) were not extensively detailed in the snippets. However, the general principles for vinca alkaloids apply to this compound.

Intracellular Accumulation

Intracellular accumulation refers to the concentration of the drug within the cell. Achieving sufficient intracellular concentrations of this compound is essential for it to exert its cytotoxic effects by binding to tubulin drugbank.compatsnap.com.

Studies comparing the uptake and retention of different vinca alkaloids, such as vincristine, vinblastine, and this compound, in preclinical models have provided insights into their cellular accumulation. One study in murine lymphoblastic leukemia cells found that a vincristine-resistant cell line also showed resistance to this compound, and the uptake and retention of all three alkaloids (vincristine, vinblastine, and this compound) were similarly reduced in the resistant cells, regardless of the degree of resistance expressed nih.gov. This suggests that altered drug uptake and/or retention contributes to resistance to this compound nih.gov.

Another study, focusing on vincristine but providing relevant context for vinca alkaloids, demonstrated that enhanced intracellular accumulation of vincristine was associated with the synergistic effect observed when combined with a MEK inhibitor in preclinical models of KRAS-mutant colorectal cancer nih.govnih.govresearchgate.net. This enhanced accumulation likely led to increased microtubule damage and subsequent cell death nih.gov. While this study specifically examined vincristine, it highlights the importance of intracellular accumulation for the efficacy of vinca alkaloids.

Reduced cellular drug uptake and intracellular drug sequestration are recognized mechanisms by which resistance to chemotherapy drugs, including vincristine, can develop spandidos-publications.com. Activation of autophagy, for instance, can lead to a decrease in intracellular drug concentration and is often associated with cell resistance spandidos-publications.com.

Iv. Structure Activity Relationships Sar and Analogues of Vindesine

SAR Studies of Dimeric Catharanthus Alkaloids

SAR studies of dimeric Catharanthus alkaloids have revealed that modifications to either the vindoline (B23647) or catharanthine (B190766) moieties can lead to new antitumor agents with potentially improved selectivity or reduced toxicity. mdpi.com The complexity of these molecules presents challenges and opportunities for chemical modification.

Impact of Minor Structural Modifications on Biological Activity

Minor structural differences among dimeric Catharanthus alkaloids can significantly impact their antitumor activity and toxicity. nih.gov For instance, vindesine (B1683056), which is deacetylvinblastine (B1237596) amide, was prepared from either vinblastine (B1199706) or deacetylvinblastine. nih.gov Its activity spectrum against rodent tumor systems more closely resembles that of vincristine (B1662923) than its parent compound, vinblastine, while its neurotoxic potential appears to be lower than that of vincristine. nih.gov

Synthesis and Evaluation of N-Substituted this compound Analogues

A series of N-substituted this compound analogues have been synthesized and evaluated to explore the impact of modifications at the nitrogen atom. nih.gov These compounds were typically prepared from the reaction of deacetylvinblastine acid azide (B81097) with appropriate amines. nih.gov

Effects of Alkyl and Hydroxyethyl (B10761427) Substitutions

Studies on N-substituted this compound analogues have shown that N-alkylvindesines generally exhibit reduced activity compared to this compound against certain tumor models, such as the Gardner lymphosarcoma (GLS). nih.gov However, N-beta-Hydroxyethyl-VDS demonstrated superior activity compared to this compound against the Ridgway osteogenic sarcoma and the GLS, although it was less active against the B16 melanoma. nih.gov N-beta-(4-Hydroxyphenethyl)-VDS showed increased activity against the B16 melanoma but only marginal activity against the GLS. nih.gov These findings suggest that the nature of the N-substitution significantly influences the analogue's activity profile against different tumor types. nih.gov

Here is a table summarizing the comparative activity of some N-substituted this compound analogues:

| Analogue | Activity vs. Gardner Lymphosarcoma (GLS) | Activity vs. Ridgway Osteogenic Sarcoma | Activity vs. B16 Melanoma |

| This compound (VDS) | Baseline | Baseline | Baseline |

| N-Alkylvindesines | Reduced | Not specified | Not specified |

| N-beta-Hydroxyethyl-VDS | Surpasses VDS | Surpasses VDS | Less active than VDS |

| N-beta-(4-Hydroxyphenethyl)-VDS | Marginal | Not specified | More active than VDS |

Influence of Lipophilic Linkers on Activity

While the provided search results primarily focus on alkyl and hydroxyethyl substitutions, the broader context of vinca (B1221190) alkaloid research indicates that the nature of linkers and substituents can influence lipophilicity and, consequently, activity and pharmacokinetic properties. For instance, studies on vindoline-piperazine conjugates linked at different positions and with various linkers have shown that the type of linker can impact antiproliferative activity. mdpi.com Although not directly related to this compound N-substitution, this suggests the potential for lipophilic linkers to influence the activity of this compound analogues.

Comparative Antitumor Activities of Analogues in Experimental Models

Comparative studies in experimental tumor models are crucial for evaluating the potential of this compound analogues. While this compound itself demonstrated optimal collective antitumor activity against the model systems used in one study, other analogues have shown promise against specific tumor types. nih.gov For example, N-beta-Hydroxyethyl-VDS was more active than this compound against the Ridgway osteogenic sarcoma and GLS. nih.gov Another study comparing vinblastine-isoleucinate (a vinblastine derivative) with vinblastine showed that the derivative was as active as vinblastine in most tumor lines tested and exhibited superior activity in malignant melanoma, small cell lung carcinoma, and breast cancer lines. nih.gov This highlights that specific modifications can lead to improved efficacy against particular cancers.

New Semisynthetic Derivatives with Modified Properties

Ongoing research continues to explore the synthesis of new semisynthetic vinca alkaloid derivatives with modified properties. Vinflunine (B192657), a difluorinated derivative of vinorelbine (B1196246), is an example of a newer generation vinca alkaloid that has been developed. wikipedia.orgwikipedia.orgnih.gov Preclinical evaluations of vinflunine have suggested that it exhibits antitumor efficacy superior to vinorelbine and vinblastine in murine and human tumor xenografts. nih.govresearchgate.net These efforts aim to develop compounds with enhanced activity, different toxicity profiles, or the ability to overcome resistance mechanisms. mdpi.comacs.org For instance, some new vinblastine analogues have shown improved activity against vinblastine-resistant cell lines overexpressing P-glycoprotein (Pgp). acs.org

V. Mechanisms of Resistance to Vindesine and Vinca Alkaloids in Preclinical Models

Efflux Pump Overexpression (e.g., P-glycoprotein/MDR1, MRP)

One of the most well-characterized mechanisms of resistance to vinca (B1221190) alkaloids is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, actively transporting drugs out of the cancer cell and reducing intracellular drug accumulation. nih.govnih.govnih.gov P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, is a primary mediator of this type of resistance. nih.govnih.govnih.gov Overexpression of P-gp is a common form of clinical resistance associated with poor response to microtubule-targeted agents, including vinca alkaloids. nih.gov Studies in cellular pharmacology have demonstrated that active efflux mediated by P-gp is involved in multidrug resistance to vinca alkaloids. nih.gov This efflux is an energy-dependent process, requiring ATP to bind and extrude the vinca alkaloids from the tumor cell. nih.gov

Another important ABC transporter implicated in vinca alkaloid resistance is the multidrug resistance-associated protein (MRP), although its role may be less apparent than that of MDR1. researchgate.net ABCC1 transport of vincristine (B1662923), another vinca alkaloid, requires glutathione (B108866). pharmgkb.org

In preclinical models, overexpression of efflux pumps leads to resistance for both taxanes and vinca alkaloids. nih.gov Vinflunine (B192657), a synthetic vinca alkaloid, appears to participate in P-glycoprotein-mediated drug resistance mechanisms but has shown to be a weak substrate for this protein and a less potent inducer of resistance compared to vinorelbine (B1196246) in preclinical studies. researchgate.net

Role of ABCB1 Polymorphisms

Single nucleotide polymorphisms (SNPs) in the ABCB1 gene, which encodes P-glycoprotein, have been identified and related to changes in P-glycoprotein expression and activity. nih.govdiva-portal.org These polymorphisms may modulate ABCB1 activity and consequently influence drug efficiency. nih.gov Common ABCB1 variants include 1236C>T, 2677G>T/A, and 3435C>T. nih.govdiva-portal.org

In vitro studies suggest that ABCB1 polymorphisms at the 1236, 2677, and/or 3435 positions can significantly minimize protein functionality. pharmgkb.org Additionally, the G571A (G191R) variant has been shown in vitro to reduce the degree of ABCB1-mediated resistance to vincristine by approximately 5-fold. pharmgkb.org

However, studies investigating the association between ABCB1 polymorphisms and vinca alkaloid resistance in clinical settings have yielded varying results. For example, when ABCB1 SNPs were retrospectively analyzed in children with acute lymphoblastic leukemia treated with vincristine, no association was found between the SNPs C3435T or G2677T and vincristine pharmacokinetics or toxicity in some studies. pharmgkb.org Other studies suggest that focusing on haplotype analysis rather than individual polymorphisms may be more helpful in determining the effects of ABCB1 SNPs on drug response and clinical outcome. pharmgkb.org

Alterations in Tubulin Target

Vinca alkaloids exert their cytotoxic effects by binding to the β-tubulin subunit of the α/β-tubulin heterodimer, inhibiting microtubule polymerization and disrupting microtubule dynamics. nih.govaacrjournals.orgnih.gov Alterations in the tubulin target itself represent another significant mechanism of resistance in preclinical models. nih.gov These alterations can include changes in tubulin isotype expression, mutations in tubulin genes, modifications to cytoskeletal proteins, and post-translational modifications of microtubules. nih.govaacrjournals.org

Tubulin Isotype Overexpression

Different β-tubulin isotypes can influence microtubule dynamics and sensitivity to microtubule-targeting agents. aacrjournals.org Altered β-tubulin isotype expression has been implicated in resistance to vinca alkaloids. aacrjournals.orgnih.gov For instance, decreased expression of class III β-tubulin was detected in vincristine- and vinblastine-resistant human leukemia cell lines. aacrjournals.orgnih.gov Conversely, increased βII-, βIII-, and βIV-tubulin are associated with taxane (B156437) resistance, while decreased βIII-tubulin has been reported in vinca-resistant cell lines. jmedcasereportsimages.org Studies have also shown that suppression of βII-tubulin or βIVb-tubulin can sensitize non-small cell lung cancer and pancreatic cancer cells to vinca alkaloids. mdpi.com

Studies overexpressing β-tubulin isotypes have sometimes yielded conflicting results regarding their impact on resistance to tubulin-binding agents. mdpi.com While overexpression of βIII- or βV-tubulin in CHO cells increased resistance to paclitaxel (B517696) in some studies, overexpression of βI-, βII-, and βIVb-tubulin did not affect resistance in these cells in other studies. mdpi.com

Tubulin Sequence Mutations

Mutations in the genes encoding tubulin, particularly β-tubulin, can interfere with the binding of vinca alkaloids and lead to resistance. plos.org Mutations in both α- and β-tubulin in Chinese hamster ovary cells have been shown to result in resistance to colchicine (B1669291) and vinblastine (B1199706). plos.org

Specific mutations in class I β-tubulin have been associated with resistance to colchicine and vinca alkaloids in preclinical models. plos.org For example, a heterozygous point mutation at nucleotide 843 (CTC→ATC; Leu240→Ile240) was identified in a vincristine-resistant human leukemia cell line, which was not present in the parental sensitive cells. aacrjournals.orgnih.gov This mutation is located in a region of β-tubulin near the α/β tubulin interface. aacrjournals.orgnih.gov Enhanced microtubule polymerization and reduced dynamic instability caused by tubulin mutations may represent a survival mechanism against microtubule-destabilizing compounds like vinca alkaloids. plos.org

Data Table: Examples of Beta-Tubulin Mutations and Associated Resistance

| Tubulin Isotype | Mutation | Associated Resistance | Preclinical Model | Source |

| Class I β-tubulin | Leu240→Ile240 | Vincristine | Human leukemia cells (CCRF-CEM) | aacrjournals.orgnih.gov |

| βI-tubulin | D45Y, S172A, D197N, D224N, S234N, L240I, K350N | Colchicine, Vinca alkaloids | Cells containing mutations | plos.org |

| βI-tubulin | Six novel mutations in exon 4 | Vincristine, Colchicine (cross-resistance) | KB-L30 cells (MDR-independent) | plos.org |

| βI-tubulin | Gln-327 → His | Vincristine | MCF-7 breast carcinoma cells | uhod.org |

| βI-tubulin | His-179 → Pro | Vincristine | MCF-7 breast carcinoma cells | uhod.org |

Modifications to Cytoskeletal Proteins

Alterations in cytoskeletal proteins, particularly microtubule-associated proteins (MAPs), can also contribute to vinca alkaloid resistance. MAPs play a role in regulating microtubule dynamics and stability. aacrjournals.orgnih.gov Increased expression of MAP4, a microtubule-associated protein that binds to and stabilizes microtubules, has been associated with decreased sensitivity to microtubule-depolymerizing agents like vinca alkaloids. aacrjournals.orgnih.gov In vincristine-resistant human leukemia cells, increased levels of MAP4 protein were observed, associated with increased microtubule stability. aacrjournals.orgnih.gov

Post-Translational Modifications of Microtubules

Post-translational modifications (PTMs) of tubulin can affect microtubule function, interactions with regulatory proteins, and ultimately influence sensitivity to tubulin-targeting agents. jmedcasereportsimages.org Marked post-translational changes in class I β-tubulin have been observed in vincristine-resistant human leukemia cells that were not evident in sensitive cells. aacrjournals.orgnih.gov These modifications can alter microtubule dynamics and contribute to the drug resistance phenotype. aacrjournals.org

Modulation of Cell Death Pathways

Vinca alkaloids induce cell death primarily through the induction of apoptosis following mitotic arrest. oaepublish.comsmpdb.canih.govpharmgkb.org Resistance can develop if cancer cells acquire defects in the apoptotic signaling pathways downstream of microtubule disruption. pharmacology2000.com

Reduced Susceptibility to Apoptosis

Cancer cells can become less susceptible to apoptosis induced by vinca alkaloids. This reduced sensitivity can be a consequence of alterations in the balance of pro-apoptotic and anti-apoptotic proteins. For instance, increased levels of anti-apoptotic proteins like Bcl-2 and Bfl-1/A1 have been associated with resistance to vinca alkaloid-induced apoptosis in preclinical models. nih.gov Conversely, a higher ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins can allow cells to survive despite the drug-induced damage. pharmacology2000.comnih.gov

Blockade of Apoptosis Signaling

Resistance can also stem from the blockade of critical signaling events required for apoptosis execution. Vinca alkaloids typically activate caspases, a family of proteases essential for the dismantling of the cell during apoptosis. nih.gov Resistance may involve a loss of capacity to activate caspases, such as caspases-3/7, or reduced activity of these enzymes. nih.goviiarjournals.org While vinca alkaloids are thought to increase apoptosis by increasing concentrations of p53 and p21 and inhibiting Bcl-2 activity, alterations in these pathways can contribute to resistance. smpdb.capharmgkb.org Phosphorylation of Bcl-2, which typically inactivates its anti-apoptotic function, may also be affected in resistant cells. smpdb.capharmgkb.org

Altered Cellular Drug Uptake

A major mechanism of resistance to vinca alkaloids, including vindesine (B1683056), involves reduced intracellular drug accumulation. nih.govcapes.gov.brnih.govnih.gov This is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps, actively transporting drugs out of the cancer cell. nih.govoaepublish.compharmacology2000.comnih.goviiarjournals.orgresearchgate.net The most common and clinically significant of these is P-glycoprotein (P-gp), encoded by the MDR1 gene (ABCB1). oaepublish.compharmacology2000.comnih.gov Overexpression of P-gp leads to decreased intracellular concentrations of vinca alkaloids, thereby preventing them from reaching cytotoxic levels sufficient to induce apoptosis. oaepublish.comnih.gov Other ABC transporters, such as ABCC1, ABCC2, ABCC3, ABCC10, and RALBP1, have also been implicated in vincristine resistance, suggesting a role for multiple transporters in reducing intracellular drug levels. pharmgkb.org Studies comparing the uptake and retention of vincristine, vinblastine, and this compound in sensitive and resistant murine leukemia cells have shown similarly reduced uptake and retention of all three alkaloids in resistant cells, regardless of the degree of resistance expressed to each specific drug. nih.govnih.gov This suggests that altered drug uptake/retention is a significant factor in resistance. capes.gov.brnih.govnih.gov

Enhanced Drug Metabolism and Detoxification Systems

Enhanced metabolism and detoxification of vinca alkaloids within cancer cells can also contribute to resistance by reducing the effective intracellular concentration of the active drug. oaepublish.comnih.gov The hepatic cytochrome P450 enzyme system, particularly the CYP3A subfamily, is involved in the metabolism of vinca alkaloids, including this compound. nih.govpharmacology2000.compharmgkb.org Increased activity or expression of these enzymes can lead to more rapid breakdown of the drug into inactive or less active metabolites. pharmacology2000.com For example, CYP3A4-mediated metabolism has been linked to resistance to vincristine. researchgate.net Additionally, detoxification systems involving glutathione and related enzymes, such as glutathione peroxidase, may play a role in resistance by promoting the efflux of glutathione-bound drug conjugates from cancer cells. researchgate.net

Changes in Cell Proliferation Dynamics

While vinca alkaloids primarily target rapidly dividing cells by inducing mitotic arrest, changes in cell proliferation dynamics can influence resistance. oaepublish.comsmpdb.catandfonline.com Cancer cells resistant to vinca alkaloids may exhibit altered cell cycle progression or the ability to undergo mitotic slippage or adaptation, where cells exit mitosis without completing division, potentially leading to aneuploidy or survival as tetraploid cells. smpdb.ca This circumvention of prolonged mitotic arrest can allow resistant cells to evade the apoptotic signal triggered by the drug. smpdb.ca Studies in resistant cells have shown altered cell cycle distribution compared to sensitive cells when exposed to vinca alkaloids. nih.gov

Preclinical Models of Resistance Development

Preclinical studies utilizing various in vivo and in vitro models have identified key mechanisms by which cancer cells develop resistance to vinca alkaloids. nih.gov One of the most well-characterized mechanisms is the increased efflux of the drug from cancer cells, largely mediated by ATP-binding cassette (ABC) transporters. nih.govpharmacology2000.com

A primary player in this efflux is P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene. nih.govpharmacology2000.com Overexpression of P-gp leads to decreased intracellular accumulation of vinca alkaloids, limiting their ability to reach cytotoxic concentrations at their target site within the cell. nih.govpharmacology2000.com Another ABC transporter, Multidrug Resistance-associated Protein 1 (MRP1), encoded by ABCC1, also contributes to the efflux of vinca alkaloids, although P-gp is often considered the more significant factor. pharmacology2000.comnih.gov Studies have shown that high expression levels of ABCB1 can be observed in various tumor types, and in some hematological malignancies, expression can dramatically increase after chemotherapy. oaepublish.com MRP1-mediated resistance against vinca alkaloids has been shown to require glutathione (GSH), suggesting that the drugs may be co-transported with GSH. oup.com

Alterations in the tubulin target itself also contribute to resistance. Vinca alkaloids bind to the β-tubulin subunit of the α/β-tubulin heterodimer. aacrjournals.orgcapes.gov.br Changes in tubulin structure or expression can reduce the affinity of vinca alkaloids for their binding site. pharmacology2000.com Mutations in the genes encoding β-tubulin (TUBB) can alter the drug-binding site. pharmacology2000.com Specific point mutations in β-tubulin have been identified in vincristine-resistant leukemia cell lines, residing in a region close to the α/β tubulin interface. aacrjournals.orgcapes.gov.brnih.gov Furthermore, alterations in the relative expression levels of different β-tubulin isotypes, particularly an increase in class III β-tubulin (βIII-tubulin or TUBB3), have been strongly associated with resistance to vinca alkaloids and other microtubule-targeting agents. pharmacology2000.comoncohemakey.com Microtubules containing βIII-tubulin may exhibit reduced sensitivity to depolymerization by these agents. pharmacology2000.com Preclinical models using vincristine and vinblastine resistant cell lines have shown decreased expression of class III β-tubulin and increased levels of microtubule-associated protein (MAP) MAP4, which binds to and stabilizes microtubules. aacrjournals.orgcapes.gov.brnih.gov Increased microtubule stability was observed in these resistant cells. aacrjournals.orgcapes.gov.brnih.gov

Defects in apoptotic pathways can also lead to resistance, as vinca alkaloids ultimately induce cell death through apoptosis. pharmacology2000.com If cancer cells acquire defects in the downstream apoptotic signaling pathways, they may survive despite drug-induced microtubule disruption. pharmacology2000.com This can involve alterations in key apoptotic regulators, such as mutations in p53 or imbalances in pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. pharmacology2000.com

Epigenetic modifications represent an emerging mechanism contributing to drug resistance. oaepublish.comoncohemakey.com These changes, including DNA methylation and histone modifications, can influence the expression of genes involved in drug efflux, DNA repair, and apoptosis, thereby contributing to resistance. oaepublish.comoncohemakey.com For example, epigenetic alterations can lead to increased expression of drug efflux pumps. nih.gov

Preclinical models of vinca alkaloid resistance often exhibit cross-resistance to other structurally bulky natural product antitumor agents, a characteristic of the "classic" multidrug resistant (MDR) phenotype. nih.gov

Table 1: Mechanisms of Vinca Alkaloid Resistance in Preclinical Models

| Mechanism | Description | Associated Proteins/Genes |

| Increased Drug Efflux | Active transport of drugs out of the cell, reducing intracellular concentration. | P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1) nih.govpharmacology2000.comnih.gov |

| Alterations in Tubulin | Changes in the drug target (tubulin) affecting drug binding or microtubule dynamics. | β-tubulin mutations (TUBB), βIII-tubulin overexpression pharmacology2000.comaacrjournals.orgcapes.gov.br |

| Defects in Apoptotic Pathways | Impaired ability of the cell to undergo programmed cell death despite drug-induced damage. | p53, Bcl-2, Bax pharmacology2000.com |

| Epigenetic Modifications | Heritable changes in gene expression not due to alterations in DNA sequence, affecting resistance-related genes. | DNA methylation, Histone modifications oaepublish.comoncohemakey.comnih.gov |

Strategies to Circumvent Resistance in Preclinical Settings

Numerous strategies have been explored in preclinical settings to overcome resistance to this compound and other vinca alkaloids. These approaches often focus on counteracting the identified resistance mechanisms.

One major strategy involves inhibiting the efflux pumps responsible for reducing intracellular drug accumulation. acs.org Various P-gp inhibitors, including first, second, and third-generation compounds, have been developed and tested, although their clinical success has been variable due to toxicity and off-target effects. acs.org Preclinical studies have investigated the use of calcium antagonists and calmodulin inhibitors to modulate P-gp-mediated multidrug resistance. nih.gov

Combination therapy is another widely investigated strategy in preclinical models. Combining vinca alkaloids with other chemotherapeutic agents or novel compounds can potentially overcome resistance through synergistic effects or by targeting multiple pathways simultaneously. nih.govsemanticscholar.org However, the sequence and schedule of administration in combination therapies can be crucial, as demonstrated in preclinical studies where the anti-tumor effect of combining anthracyclines and vincristine was dependent on whether the drugs were given on the same or different days. ashpublications.org

Targeting the altered tubulin may also be a viable strategy. While vinca alkaloids bind to the β-tubulin subunit, other microtubule-targeting agents bind to different sites. nih.gov Exploring agents that are not affected by specific tubulin mutations or isotype overexpression associated with vinca alkaloid resistance could be beneficial. Some novel microtubule-targeting agents, such as taccalonolides and persins, have shown activity in preclinical models resistant to taxanes and vinca alkaloids through P-gp overexpression or tubulin mutations. mdpi.com

Strategies aimed at restoring or enhancing apoptotic signaling pathways in resistant cells are also being investigated. pharmacology2000.com Modulating the balance of pro- and anti-apoptotic proteins or targeting defective components of the apoptotic machinery could sensitize resistant cells to vinca alkaloid-induced death. pharmacology2000.comaacrjournals.org Preclinical studies have explored using agents like the sphingosine (B13886) analogue safingol, which has been reported to enhance the cytotoxicity of vinca alkaloids in resistant breast cancer cells, partly attributed to the inhibition of P-gp mediated efflux and potential pro-apoptotic effects. aacrjournals.org

Furthermore, targeting epigenetic modifications that contribute to resistance is an emerging area. oaepublish.comoncohemakey.comnih.gov Preclinical studies are exploring the use of epigenome-modifying drugs, such as vorinostat (B1683920) and decitabine, alone or in combination with conventional chemotherapy, to reverse epigenetic changes associated with drug resistance. oncohemakey.comnih.gov

The development of new vinca alkaloid derivatives with altered properties, such as reduced susceptibility to efflux pumps or different tubulin binding characteristics, represents another approach to circumvent resistance. Vinflunine, a synthetic vinca alkaloid, has shown superior preclinical antitumor activity and a different resistance pattern compared to other vinca alkaloids, being a weak substrate for P-gp. researchgate.netpharmgkb.orgresearchgate.net

Table 2: Strategies to Circumvent Vinca Alkaloid Resistance in Preclinical Settings

| Strategy | Description | Examples/Approaches |

| Inhibition of Efflux Pumps | Blocking the activity of transporters that pump vinca alkaloids out of the cell. | P-gp inhibitors (various generations), Calcium antagonists, Calmodulin inhibitors nih.govacs.org |

| Combination Therapy | Using vinca alkaloids in combination with other agents to achieve synergistic effects or target multiple pathways. | Combinations with other chemotherapeutics, exploring optimal schedules nih.govsemanticscholar.orgashpublications.org |

| Targeting Altered Tubulin | Utilizing agents that are effective against cells with tubulin modifications conferring vinca alkaloid resistance. | Novel microtubule-targeting agents (e.g., taccalonolides, persins) mdpi.com |

| Restoration/Enhancement of Apoptosis | Modulating apoptotic pathways to promote cell death in resistant cells. | Sphingosine analogues (e.g., safingol), targeting Bcl-2/Bcl-xL pharmacology2000.comaacrjournals.org |

| Targeting Epigenetic Modifications | Reversing epigenetic changes that contribute to the resistant phenotype. | Epigenome-modifying drugs (e.g., vorinostat, decitabine) oaepublish.comoncohemakey.comnih.gov |

| Development of Novel Vinca Alkaloid Analogs | Creating new derivatives with improved properties to overcome resistance mechanisms. | Vinflunine researchgate.netpharmgkb.orgresearchgate.net |

Vi. Preclinical Efficacy and Combination Studies

In Vitro Cytotoxicity in Cancer Cell Lines

Activity against Various Tumor Cell Lines

Vindesine (B1683056) has demonstrated cytotoxic effects across a range of cancer cell lines in laboratory settings. Studies have shown its activity against both suspension and monolayer cultures. For instance, survival curves for multiple cell lines exposed to this compound for 24 hours typically exhibit an exponential-plateau pattern, indicating a dose-dependent cytotoxic effect up to a certain concentration oup.com.

The compound's efficacy varies between different cell types. Murine L5178Y cells were found to be approximately 200 times more sensitive to this compound than hamster NIL8 cells oup.com. In studies involving neuroblastoma, murine neuroblastoma cells were about fivefold less sensitive to this compound compared to vincristine (B1662923) oup.com. Furthermore, qualitative and quantitative differences in activity were observed in human neuroblastoma cells, where logarithmically growing populations were more sensitive to the drug than plateau-phase cells oup.com. Research has also noted this compound's activity in cell lines derived from malignant melanoma, esophageal carcinoma, and breast cancer nih.govnih.gov.

The lethal effects of this compound appear to be cell-cycle specific, primarily targeting cells in the S-phase of logarithmic growth oup.com.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Species | Key Findings | Citations |

|---|---|---|---|---|

| L5178Y | Leukemia | Murine | High sensitivity to this compound. | oup.com |

| NIL8 | Fibroblast | Hamster | ~200-fold less sensitive than L5178Y cells. | oup.com |

| Neuroblastoma | Neuroblastoma | Murine | Approximately fivefold less sensitive to this compound than to vincristine. | oup.com |

| Neuroblastoma | Neuroblastoma | Human | Logarithmically growing cells are more sensitive than plateau-phase cells. | oup.com |

| Various | Melanoma, Esophageal, Breast | Human | Demonstrates antitumor activity. | nih.govnih.gov |

Comparative Efficacy in Mitotic Arrest (this compound vs. Vinblastine (B1199706)/Vincristine)

This compound, like other vinca (B1221190) alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and cell death nih.gov. Comparative studies have been conducted to evaluate its potency relative to its parent compounds, vinblastine and vincristine.

In a study using L1210 leukemia cells, both microscopic and flow cytofluorimetric analyses revealed that this compound was the most potent of the three drugs for inhibiting cell growth and arresting cells in mitosis nih.gov. This suggests a superior capacity to interfere with the mitotic spindle apparatus in this particular cell line. While all three vinca alkaloids function by inhibiting the polymerization of tubulin, the structural modifications in this compound may contribute to its enhanced efficacy in inducing mitotic arrest in certain cell types nih.gov.

Table 2: Comparative Potency in Mitotic Arrest (L1210 Leukemia Cells)

| Compound | Relative Potency in Mitotic Arrest | Citations |

|---|---|---|

| This compound | Most Potent | nih.gov |

| Vinblastine | Less potent than this compound | nih.gov |

| Vincristine | Less potent than this compound | nih.gov |

In Vivo Antitumor Activity in Experimental Tumor Models

Murine Leukemia Models

This compound has shown significant antitumor activity in preclinical murine leukemia models. Its efficacy has been demonstrated in models such as L1210 and P388 leukemia nih.govnih.gov. In studies comparing vinca alkaloids, this compound was identified as a potent agent for arresting L1210 leukemia cells, which translates to in vivo therapeutic potential nih.gov. The compound has been shown to be effective in treating experimental leukemias in mice, contributing to the rationale for its clinical investigation in human leukemias nih.govnih.gov. For example, the marked activity of vinca alkaloids against the murine P388 leukemia implanted intravenously has been a standard for evaluating this class of drugs nih.gov.

Solid Tumor Xenografts (e.g., Melanoma, Lung Cancer)

The preclinical efficacy of this compound extends to solid tumor models, including human tumor xenografts implanted in immunodeficient mice. Research has documented its activity against melanoma and lung cancer models nih.govnih.gov. The ability of this compound to inhibit the growth of these solid tumors in vivo provides a basis for its clinical use in these malignancies. Its mechanism, which involves inhibiting microtubule formation, is a critical pathway for halting the proliferation of rapidly dividing cancer cells found in solid tumors nih.govmdpi.com.

Rodent Tumor Systems

Broad-spectrum antitumor activity for this compound has been established across various rodent tumor systems nih.gov. These experimental models, encompassing both leukemias and solid tumors in mice and rats, have been crucial in defining the compound's preclinical profile nih.govnih.gov. The collective data from these rodent systems demonstrated that this compound possesses a spectrum of antitumoral activity similar to that of vincristine but with different toxicological characteristics nih.gov. These foundational studies confirmed its role as an antineoplastic agent and supported its progression into clinical trials for a variety of cancers nih.govnih.gov.

Preclinical Combination Therapies

Preclinical research has extensively investigated the potential of this compound in combination with other therapeutic modalities to enhance its antitumor activity, overcome resistance, and improve treatment outcomes. These studies have explored synergistic interactions with other cytotoxic agents, novel gene therapy approaches, and advanced drug delivery systems.

The combination of this compound with other conventional chemotherapy drugs has been a cornerstone of preclinical research to identify synergistic interactions that lead to enhanced cancer cell death. Studies have shown that combining this compound with agents like doxorubicin (B1662922) can result in greater cytotoxicity than either drug used alone, particularly in multidrug-resistant cells nih.gov. The rationale for these combinations often lies in targeting different phases of the cell cycle or distinct cellular pathways to prevent cancer cells from escaping the effects of a single agent. While many combination regimens involving vinca alkaloids, cisplatin (B142131), and 5-fluorouracil (B62378) (5-FU) have been evaluated in clinical settings nih.govnih.gov, the preclinical basis for this synergy is rooted in their complementary mechanisms of action. For instance, cisplatin forms DNA adducts, 5-FU inhibits DNA synthesis, and this compound disrupts microtubule formation, creating a multi-pronged attack on cancer cell proliferation. Research into triple combinations, such as those including an anthracycline (like doxorubicin), a topoisomerase I inhibitor, and 5-FU, has also demonstrated highly efficient and synergistic killing of tumor cells in preclinical models mdpi.com.

| Combination Agent | Observed Preclinical Effect | Cell Line/Model | Reference |

|---|---|---|---|

| Doxorubicin | Synergistic cytotoxicity, especially in multidrug-resistant cells. | Pleural mesothelioma cell lines | nih.gov |

| Cisplatin & 5-FU | Basis for combination regimens due to complementary mechanisms of action (disruption of microtubules, DNA adduct formation, and inhibition of DNA synthesis). | General (basis for clinical trials) | nih.govnih.gov |

A novel preclinical strategy involves combining this compound with gene therapy, particularly using vectors that express immunomodulatory cytokines like Tumor Necrosis Factor-alpha (TNF-alpha). TNF-alpha has been shown to enhance the cytotoxicity of various anticancer drugs nih.gov. Preclinical studies on multidrug-resistant pleural mesothelioma cells demonstrated that while the cells were not very sensitive to TNF-alpha alone, combining it with this compound resulted in a synergistic cytotoxic effect. This combination was more effective at killing drug-resistant cells than either agent by itself nih.gov. Interestingly, TNF-alpha did not appear to modulate this compound's effectiveness in the non-resistant parental cells, suggesting a specific action on resistant phenotypes nih.gov. This approach holds promise for targeting tumors that have developed resistance to conventional chemotherapy. The broader field of gene therapy continues to evolve, with adeno-associated virus (AAV) vectors being a common modality for delivering therapeutic genes vironexis.comyoutube.com. The combination of such gene therapies, which can induce antitumor activity and activate immune cells, with cytotoxic agents like this compound represents a promising area of investigation nih.gov.

To improve the therapeutic index of this compound, researchers have explored advanced drug delivery systems designed to increase drug concentration at the tumor site while minimizing systemic exposure.

Liposomal Formulations : Encapsulating vinca alkaloids like this compound and its close relative vincristine into liposomes has shown significant preclinical promise. Liposomal formulations can alter the drug's pharmacokinetic profile, leading to extended circulation times and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect liposomes.cadovepress.com. Studies with liposomal vincristine have demonstrated that formulations optimized for drug retention exhibit dramatically improved anti-tumor efficacy in murine and human tumor xenograft models compared to the free drug liposomes.caliposomes.catandfonline.com. The efficacy is highly sensitive to the drug release rate; formulations that retain more than 50% of the drug after 24 hours show the best results liposomes.catandfonline.com. These findings provide a strong preclinical rationale for the development of stable, liposomal this compound formulations.

Antibody-Drug Conjugates (ADCs) : ADCs represent a targeted therapeutic approach, linking a potent cytotoxic agent like this compound to a monoclonal antibody that recognizes a specific tumor-associated antigen mdpi.com. This strategy aims to deliver the chemotherapy payload directly to cancer cells, thereby sparing healthy tissues preprints.org. A preclinical study demonstrated the feasibility of creating a this compound-anti-carcinoembryonic antigen (CEA) conjugate. This ADC was shown to be cytotoxic for human cancer cells in vitro and capable of localizing to tumors in vivo nih.gov. The fundamental principle of ADCs involves the antibody binding to the target antigen on the cancer cell, followed by internalization of the ADC-antigen complex and subsequent release of the cytotoxic payload inside the cell nih.gov.

| Delivery System | Preclinical Findings | Potential Advantage | Reference |

|---|---|---|---|

| Liposomal Formulations | Improved drug retention and significantly enhanced antitumor activity in animal models (data from vincristine). | Increased tumor accumulation, extended drug exposure, potentially reduced systemic toxicity. | liposomes.caliposomes.catandfonline.com |

| Antibody-Drug Conjugates (ADCs) | A this compound-anti-CEA conjugate demonstrated in vitro cytotoxicity and in vivo tumor localization. | Targeted delivery of this compound directly to cancer cells, potentially increasing efficacy and reducing off-target effects. | nih.gov |

A primary driver for developing combination therapies involving this compound is to overcome the challenge of multidrug resistance (MDR) researchgate.net. Cancer cells can develop resistance through various mechanisms, significantly limiting the effectiveness of chemotherapy.

One of the most well-studied mechanisms is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove cytotoxic agents from the cancer cell, reducing their intracellular concentration and thus their effect researchgate.net. Preclinical studies have isolated cell lines resistant to vinca alkaloids and doxorubicin that exhibit P-gp overexpression nih.gov. Combination strategies aim to circumvent this by:

Using agents with different mechanisms of action : Combining drugs that target different cellular pathways can be effective even if the cell is resistant to one of the agents nih.gov.

Including a chemosensitizer : Some agents can directly inhibit the function of efflux pumps. For example, the synergistic effect of TNF-alpha with this compound in resistant cells was found to occur via a mechanism different from that of known P-gp inhibitors like verapamil, suggesting an alternative pathway to overcome resistance nih.gov.

Employing novel delivery systems : Nanotechnology, such as liposomal formulations, can help bypass efflux pumps and deliver the drug more effectively inside the cancer cell mdpi.com. Similarly, ADCs deliver the payload intracellularly following receptor-mediated endocytosis, a process that can evade efflux pump activity nih.gov.

Vii. Advanced Research Methodologies in Vindesine Studies

Analytical Techniques for Vindesine (B1683056) Quantification in Preclinical Samples

Accurate quantification of this compound in biological matrices is crucial for preclinical pharmacokinetic and pharmacodynamic studies. Various analytical techniques are utilized, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a prominent method due to its sensitivity, specificity, and quantitative accuracy. biotrial.com

A validated HILIC-tandem mass spectrometry (MS/MS) method has been developed for the determination of this compound in human plasma, using vinorelbine (B1196246) as an internal standard. nih.gov This method involves solid phase extraction for sample clean-up and separation on a HILIC column with a specific mobile phase. nih.gov Detection is performed using a triple quadrupole tandem mass spectrometer via electrospray positive ionization (ESI(+)). nih.gov The ion transitions recorded in multiple reaction monitoring mode are m/z 754.6→123.8 for this compound and 779.4→323.3 for the internal standard. nih.gov This method demonstrated linear calibration curves in the concentration range of 0.3-28 ng/ml, with a lower limit of quantification of 0.3 ng/ml. nih.gov The precision and accuracy of the assay were within acceptable limits. nih.gov

While radioimmunoassay (RIA) was historically used for quantifying vinca (B1221190) alkaloids, LC-MS/MS is now frequently the preferred technique for the bioanalysis of small molecules due to its enhanced sensitivity and quantitative accuracy. biotrial.comijpsr.com

In Vitro Assays for Microtubule Dynamics and Cell Cycle Analysis

In vitro assays are fundamental for investigating the cellular mechanisms of this compound, particularly its interaction with microtubules and its effects on the cell cycle. Vinca alkaloids, including this compound, are known to inhibit tubulin polymerization into microtubules, leading to cell cycle arrest, typically in the G2/M phase. nih.govtandfonline.comworktribe.comnih.gov

Cell cycle analysis is commonly performed using flow cytometry with DNA staining. tandfonline.comworktribe.com This allows researchers to estimate the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1). tandfonline.comworktribe.com For example, studies have shown that treatment with vinca alkaloids can induce a dose-dependent G2/M arrest in various cancer cell lines. tandfonline.comworktribe.com

Assays specifically designed to study microtubule dynamics provide insights into how this compound affects microtubule assembly and disassembly. Microtubule-targeting agents like vinca alkaloids destabilize microtubules by binding to tubulin dimers. worktribe.comnih.gov Assays can measure parameters of dynamic instability, although some studies on related vinca alkaloids like vincristine (B1662923) have shown that while they affect cell cycle and proliferation, the impact on intrinsic microtubule dynamics might not always be significant depending on the specific tubulin isotype or cellular context. aacrjournals.org A novel in vitro reporter assay, TubulinTracker, uses a green fluorescent protein-tagged tubulin reporter cell line and flow cytometry to study microtubule stability and can be combined with DNA staining for cell cycle analysis. researchgate.net This assay can classify microtubule stabilizing and destabilizing compounds. researchgate.net

Use of In Vivo Animal Models for Pharmacological and Efficacy Studies

Preclinical studies in animals are used to investigate drug efficacy, side effects, and pharmacokinetics, providing crucial evidence before clinical trials. pharmaron.commdpi.com Various types of animal models are employed in cancer research, including xenograft models where human tumor cell lines or patient tumor tissues are implanted into immunodeficient mice. mdpi.com These models aim to replicate aspects of human tumor biology and response to therapy. mdpi.com

Animal models are also used to study specific this compound-related toxicities, such as vincristine-induced peripheral neuropathy (VIPN), which is a dose-limiting side effect of vinca alkaloids. mdpi.com Studies in rat and mouse models of VIPN explore potential therapeutic strategies to mitigate this toxicity by assessing the effects of various substances on neuropathic pain and neural integrity. mdpi.com

Transcriptome Sequencing and Proteomics in Resistance Mechanism Elucidation

Transcriptome sequencing (RNA-Seq) and proteomics are powerful tools for investigating the molecular mechanisms underlying this compound resistance in cancer cells. These technologies enable the comprehensive analysis of gene expression levels and protein abundance, respectively, providing insights into the complex adaptations that lead to drug resistance. lexogen.com

Transcriptome sequencing can reveal changes in gene expression patterns associated with the development of resistance. lexogen.comspandidos-publications.com Studies using RNA-Seq on vincristine-resistant cancer cell lines have shown alterations in the expression levels of various genes and changes in alternative splicing events compared to sensitive cell lines. spandidos-publications.comnih.govnih.govresearchgate.net For instance, changes in the expression of genes like interleukin-1β have been linked to vincristine resistance in breast cancer cells. spandidos-publications.comresearchgate.net

Proteomics complements transcriptome analysis by providing a direct assessment of protein levels, which are the functional outputs of gene expression. lexogen.com Quantitative mass spectrometry is a comprehensive approach for proteome-wide characterization of drug effects and can be used to assess target deconvolution, investigate the mechanism of action, and identify biomarkers of drug response. lexogen.com Dose-dependent RNA-Seq can be supplemented with proteomics data to elucidate underlying molecular mechanisms and modes of action. lexogen.com

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic, "bottom-up" approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in humans and animals. amegroups.orgwikipedia.org PBPK models simulate the concentration-time profile of a drug in different tissues and organs based on the drug's physicochemical properties, in vitro kinetics, and physiological characteristics of the population. amegroups.orgwikipedia.org

PBPK modeling is routinely used in drug development to predict pharmacokinetic behavior and evaluate the potential impact of covariates such as age, gender, and drug-drug interactions on drug exposure. amegroups.org For vinca alkaloids like vincristine, PBPK models have been developed to predict disposition and investigate factors influencing their pharmacokinetics. nih.govspringermedizin.deresearchgate.net These models can incorporate factors such as metabolism by cytochrome P450 enzymes (e.g., CYP3A4/5), efflux transporters (e.g., P-glycoprotein), and intracellular binding to tubulin. nih.govresearchgate.net Incorporating intracellular binding to β-tubulin into PBPK models has been suggested to play a key role in vincristine distribution and may help explain differences observed in different populations. nih.govresearchgate.net

PBPK models are developed and validated using in vitro ADME data and in vivo clinical pharmacokinetic parameters, comparing simulated concentrations with observed clinical data. springermedizin.de

Biomarker Identification in Preclinical Prediction of Response and Resistance

Identifying biomarkers in preclinical studies is crucial for predicting drug response and resistance, ultimately aiding in patient stratification and optimizing clinical trial design. crownbio.comcrownbio.comnih.govbiorxiv.org Biomarkers can be molecular characteristics that indicate the likelihood of a patient responding to a particular treatment or developing resistance. crownbio.commdpi.com

Preclinical biomarker identification often utilizes in vitro models, such as cancer cell line panels and patient-derived organoids, and in vivo models, such as patient-derived xenografts (PDX). crownbio.comcrownbio.com By correlating pharmacological screening data with genomic baseline information (e.g., gene expression, mutation status, copy number variation), researchers can identify genetic signatures associated with drug response. crownbio.com

Viii. Future Directions and Emerging Research Avenues for Vindesine

Development of Novel Vindesine (B1683056) Analogues with Improved Preclinical Profiles

A significant thrust in oncological research is the development of next-generation chemotherapeutics that offer enhanced potency and a more favorable therapeutic window. For vinca (B1221190) alkaloids, this involves the synthesis of novel analogues designed to improve on-target activity, reduce toxicity, and circumvent resistance mechanisms. nih.gov The development of newer semisynthetic analogues of vinca alkaloids may result in derivatives with increased antitumour activity and less clinical toxicity. nih.gov

The primary goals for creating new this compound analogues include:

Enhanced Potency: Increasing the binding affinity for tubulin to achieve cytotoxic effects at lower concentrations. Research on analogues of the parent compound, vinblastine (B1199706), has shown that modifications, such as to the C20' position, can yield compounds that are approximately 100-fold more potent than the original drug in preclinical models. researchgate.net

Reduced Neurotoxicity: A major dose-limiting side effect of vinca alkaloids is neurotoxicity, stemming from the disruption of axonal microtubules. nih.gov Future analogues aim to be designed for greater selectivity towards tubulin isoforms predominantly expressed in cancer cells or to have physicochemical properties that limit their penetration across the blood-brain barrier.

Overcoming Drug Resistance: Creating molecules that are poor substrates for efflux pumps like P-glycoprotein (P-gp), a primary driver of multidrug resistance. nih.govnih.gov